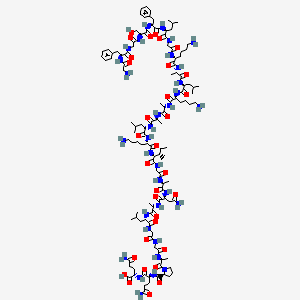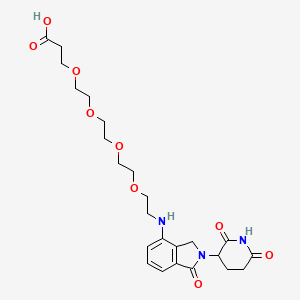
Lenalidomide-PEG4-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-PEG4-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of PEG4 (a polyethylene glycol chain with four ethylene glycol units) and a C2-acid group enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG4-C2-acid involves several steps:
Cyclization: The brominated product is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor.
PEGylation: The lenalidomide derivative is then conjugated with a PEG4 chain and a C2-acid group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability and environmental safety, using green chemistry principles to minimize hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-PEG4-C2-acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the precursor is reduced to an amine group.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Applications De Recherche Scientifique
Lenalidomide-PEG4-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Lenalidomide-PEG4-C2-acid exerts its effects through several mechanisms:
Immunomodulation: It modulates the immune system by altering cytokine production and activating T cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Induces the degradation of specific proteins by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another thalidomide analogue with similar but more potent effects.
Lenalidomide-CO-PEG4-C2-azide: A related compound with a different functional group, used for similar applications.
Uniqueness
Lenalidomide-PEG4-C2-acid stands out due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its analogues.
Propriétés
Formule moléculaire |
C24H33N3O9 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H33N3O9/c28-21-5-4-20(23(31)26-21)27-16-18-17(24(27)32)2-1-3-19(18)25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(29)30/h1-3,20,25H,4-16H2,(H,29,30)(H,26,28,31) |
Clé InChI |
GFIMLYCPOPPQRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


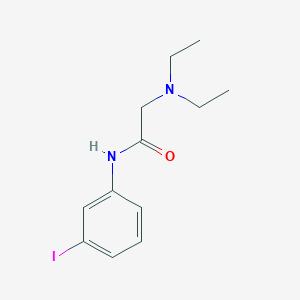
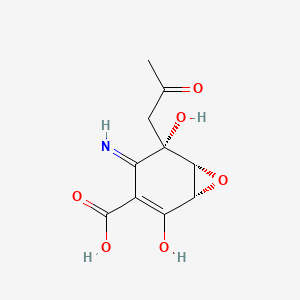
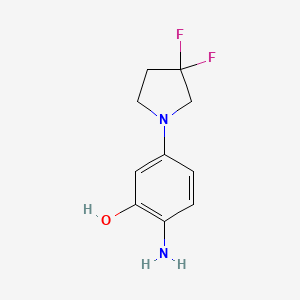
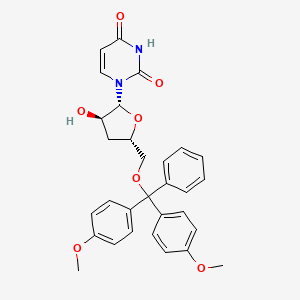
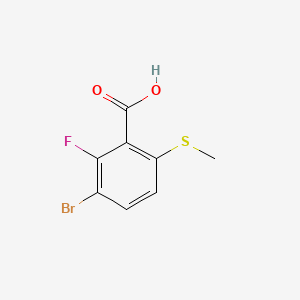
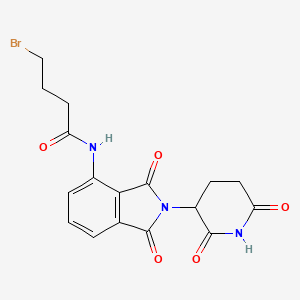
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
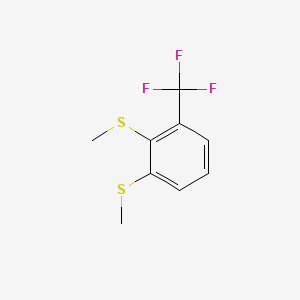
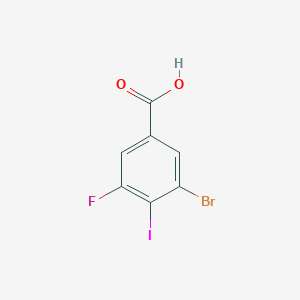
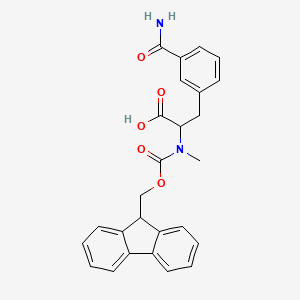
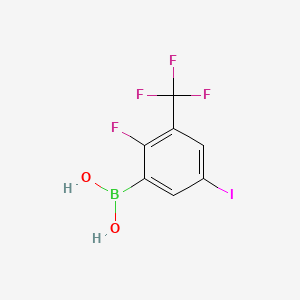
![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)
